Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate
Description
Historical Development of Carbamate Chemistry
Carbamate chemistry traces its origins to natural product isolation in the 19th century. The Calabar bean (Physostigma venenosum), used in West African tribal rituals, yielded physostigmine (eserine), the first identified carbamate alkaloid, in 1864. This discovery revealed the anticholinesterase activity of carbamates, paving the way for their medicinal use in glaucoma treatment by 1877. Parallel advancements in synthetic chemistry emerged with the development of organophosphorus compounds, such as tetraethylpyrophosphate (TEPP) in 1854, which demonstrated the reactivity of phosphate esters and inspired pesticide research.
The 20th century saw systematic exploration of carbamate synthesis. The Curtius rearrangement (1900) and Hofmann degradation (1881) became foundational for converting carboxylic acids and amides into isocyanates and amines, respectively. However, these methods faced limitations in scalability and safety due to toxic intermediates like phosgene. The mid-20th century introduction of di(2-pyridyl) carbonate (DPC) in 1991 marked a turning point, enabling efficient alkoxycarbonylation of amines under mild conditions. Concurrently, the Boc group emerged as a versatile protecting group, prized for its stability under basic conditions and clean deprotection with acids.
Significance of Boc-Protected Phenolic Amine Derivatives
Boc-protected phenolic amines, such as tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate, address two key challenges in organic synthesis: (1) protecting the nucleophilic amine group during electrophilic reactions and (2) stabilizing the phenolic hydroxyl group against oxidation. The Boc group’s electron-donating tert-butyl moiety deactivates the carbonyl carbon, conferring resistance to nucleophilic attack while allowing selective cleavage under acidic or basic conditions. For example, piperidine in dichloromethane selectively removes the Boc group from phenolic oxygen without affecting aliphatic amines, enabling sequential deprotection strategies.
This selectivity is critical in synthesizing tyrosine-derived peptides, where unprotected phenolic groups risk undesired esterification. A 2003 study demonstrated that Boc protection of the phenolic hydroxyl in tyrosine derivatives allowed efficient esterification of the carboxyl group, followed by piperidine-mediated Boc removal without disrupting the amino-protecting group. Such precision is unattainable with traditional benzyl or allyl protecting groups, which require harsher deprotection conditions.
Role in Contemporary Medicinal Chemistry
In drug design, this compound serves as a building block for kinase inhibitors, protease antagonists, and antibody-drug conjugates. The Boc group enhances solubility and bioavailability by masking polar amines, as seen in the synthesis of Bruton’s tyrosine kinase (BTK) inhibitors. A 2015 review highlighted carbamates’ role in improving metabolic stability, with Boc-protected amines showing 3–5-fold longer half-lives in hepatic microsomes compared to their free amine counterparts.
The compound’s phenolic moiety also enables targeted modifications. Researchers have functionalized the hydroxyl group with polyethylene glycol (PEG) chains to enhance blood-brain barrier penetration in neuroactive compounds. For instance, Boc-protected dopamine analogs exhibited 40% higher brain uptake in rodent models compared to unprotected derivatives, attributed to reduced plasma protein binding.
Current Research Landscape and Challenges
Recent innovations focus on sustainable synthesis routes. A 2021 methodology employed supercritical carbon dioxide (scCO₂) as both solvent and carbonyl source, achieving 85% yield in Boc protection of 3-amino-4-hydroxybenzylamine at 50°C. However, challenges persist in stereoselective carbamate formation, particularly for chiral amines. Indium-catalyzed methods, reported in 2020, improved enantiomeric excess (ee) to 92% for α-methylbenzylamine derivatives but remain incompatible with electron-deficient aryl amines.
Another frontier involves computational modeling to predict Boc deprotection kinetics. Molecular dynamics simulations revealed that tert-butyl group rotation creates transient electrostatic vulnerabilities, enabling site-selective acidolysis. This insight guided the design of pH-sensitive Boc derivatives with 10-fold faster deprotection in tumor microenvironments (pH 6.5) versus physiological conditions. Despite progress, scaling these innovations to industrial production remains hindered by reagent costs and purification complexities, underscoring the need for continuous methodological refinement.
Properties
IUPAC Name |
tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-12(2,3)17-11(16)14-7-8-4-5-10(15)9(13)6-8/h4-6,15H,7,13H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWJBHNDBMTPMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1268000-75-4 | |
| Record name | tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Amino Group Protection
Prior Boc installation often precedes hydroxyl group derivatization. Palladium-catalyzed hydrogenolysis experiments reveal that unprotected amines undergo unintended reduction at 25 psi H₂, whereas Boc-protected analogs remain stable.
Hydroxyl Group Stability
Under acidic conditions (pH <3), the phenolic -OH group catalyzes Boc cleavage via intramolecular assistance. Buffered neutral conditions (pH 6.5–7.5) suppress this degradation pathway, as evidenced by accelerated stability testing:
| Condition | Degradation Rate (k, h⁻¹) | Half-Life (t₁/₂) |
|---|---|---|
| pH 2.0, 25°C | 0.15 ± 0.02 | 4.6 hours |
| pH 7.0, 25°C | 0.002 ± 0.0005 | 346 hours |
Comparative Analysis of Synthetic Methodologies
The table below synthesizes data from academic and industrial sources to evaluate preparation routes:
| Method | Advantages | Limitations | Yield (%) | Scale Potential |
|---|---|---|---|---|
| Boc-Cl + TEA/DCM | High purity | Moisture-sensitive reagents | 75–85 | Pilot plant |
| (Boc)₂O in glycerol | Ambient conditions | Solvent recovery challenges | 93–98 | Laboratory |
| Continuous flow | Scalable, consistent | High capital investment | 90–95 | Industrial |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamates and other derivatives.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate has shown potential as a pharmacological agent due to its ability to interact with specific biological targets. The hydroxyphenyl group can form hydrogen bonds with active sites on enzymes, while the carbamate moiety may participate in covalent interactions. This suggests its role as an inhibitor or modulator of enzyme activity, making it a candidate for drug development targeting various diseases.
Cancer Research
Recent studies have indicated that compounds structurally similar to this compound can act as effective agents in cancer therapy. For instance, the compound's ability to inhibit certain cancer-related enzymes may lead to decreased tumor growth and improved patient outcomes. A notable case study demonstrated its efficacy in inhibiting the estrogen receptor, which is crucial for the growth of some breast cancers.
Neuroprotective Effects
Research has highlighted the neuroprotective properties of related compounds against amyloid-beta-induced toxicity, which is significant in Alzheimer's disease research. In vitro studies showed that such compounds could reduce inflammation and oxidative stress in astrocytes, suggesting potential therapeutic applications in neurodegenerative diseases .
Data Tables
Here is a summary of key findings related to the applications of this compound:
Case Studies
- Estrogen Receptor Modulation : A study demonstrated that this compound could effectively inhibit estrogen receptor activity, leading to reduced proliferation of estrogen-dependent cancer cells. This highlights its potential as a targeted therapy for breast cancer.
- Neuroprotective Mechanisms : In research focused on Alzheimer's disease, compounds similar to this compound were shown to mitigate neuroinflammation and oxidative damage caused by amyloid-beta peptides. These findings suggest that such compounds could be developed into therapeutic agents for neurodegenerative disorders .
Mechanism of Action
The mechanism of action of tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups can form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules, influencing their activity and function . The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and selectivity in various reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The following table summarizes key structural features, synthesis methods, and applications of tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate and related compounds:
Biological Activity
Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate, with the molecular formula and a molecular weight of approximately 238.29 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tert-butyl group, an amino group, and a hydroxyphenyl moiety, which together contribute to its unique reactivity and interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites on proteins, while the carbamate moiety may participate in covalent interactions. These interactions can lead to modulation of enzyme activity, potentially acting as an inhibitor or a modulator in various biological pathways.
Biological Activity Overview
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on specific enzymes, which could be beneficial in therapeutic applications targeting diseases related to enzyme dysregulation.
- Cellular Effects : Preliminary studies indicate that it may induce apoptosis in certain cancer cell lines, suggesting potential applications in oncology .
- Neuroprotective Properties : There is evidence that compounds structurally related to this compound exhibit protective effects against neurodegenerative conditions by inhibiting amyloid-beta aggregation .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activity:
- Antiproliferative Effects : A study evaluating various derivatives found that compounds with similar structures showed antiproliferative potency significantly higher than their amino counterparts, indicating that structural modifications can greatly influence biological activity .
- Mechanism of Apoptosis Induction : Flow cytometry analyses on treated cancer cell lines revealed increased nuclear condensation and caspase-3 activation, suggesting that the compound may trigger programmed cell death mechanisms .
In Vivo Studies
Although more limited, in vivo studies have begun to explore the compound's efficacy:
- Neuroprotective Studies : Related compounds have shown moderate protective effects against amyloid-beta-induced toxicity in astrocytes, indicating potential for treating neurodegenerative diseases such as Alzheimer's .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds.
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Tert-butyl N-[(4-amino-3-hydroxyphenyl)methyl]carbamate | C12H18N2O3 | Different positioning of amino and hydroxy groups affects interaction profiles |
| Tert-butyl N-[(4-hydroxycyclohexyl)methyl]carbamate | C12H18N2O3 | Contains a cyclohexane ring instead of a phenyl group |
| Tert-butyl N-methylcarbamate | C12H18N2O3 | Lacks the amino group, altering reactivity |
Q & A
Q. What are the standard synthetic routes for tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate, and what reaction conditions optimize yield?
- Methodological Answer : The compound is typically synthesized via carbamate formation using tert-butyl chloroformate and 3-amino-4-hydroxybenzylamine. Key steps include:
- Base selection : Triethylamine or pyridine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to neutralize HCl byproducts .
- Temperature control : Reactions are performed at 0–5°C initially, then warmed to room temperature for 12–24 hours.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.
Data Table :
| Parameter | Condition | Yield (%) | Reference |
|---|---|---|---|
| Solvent | DCM with triethylamine | 75–85 | |
| Reaction Time | 12–24 hours at RT | 80 | |
| Purification Method | Silica gel chromatography | 90 |
Q. How is this compound characterized structurally?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm carbamate formation. Key signals include tert-butyl (δ 1.4 ppm, singlet) and aromatic protons (δ 6.5–7.2 ppm) .
- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]) align with the molecular weight (e.g., 252.3 g/mol) .
- X-ray Crystallography : SHELX software refines crystal structures to confirm stereochemistry and hydrogen bonding (e.g., O–H···O interactions) .
Q. What stability considerations are critical for handling and storing this compound?
- Methodological Answer :
- Storage : Keep in airtight containers at –20°C under inert gas (N/Ar) to prevent hydrolysis or oxidation .
- pH Sensitivity : Avoid strong acids/bases (risk of carbamate cleavage) and oxidizers (risk of phenol oxidation) .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., unexpected NMR shifts) be resolved during characterization?
- Methodological Answer :
- Dynamic Effects : Use variable-temperature NMR to detect tautomerism (e.g., keto-enol shifts in the hydroxyphenyl group) .
- Impurity Analysis : LC-MS identifies byproducts like hydrolyzed amines or tert-butanol adducts .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian, ORCA) .
Q. What strategies optimize regioselectivity in derivatization reactions of the amino and hydroxyl groups?
- Methodological Answer :
- Protection/Deprotection :
- Protect the amino group with Boc anhydride before modifying the hydroxyl group (e.g., alkylation with benzyl chloride) .
- Use TEMPO/oxone for selective oxidation of the hydroxyl group to a ketone .
- Catalysis : Pd/C or Ru complexes enable Suzuki-Miyaura coupling on the aromatic ring without affecting the carbamate .
Q. How do structural modifications (e.g., substituent changes) impact biological activity in analogous compounds?
- Methodological Answer :
- Case Study : Fluorination at the 4-position (tert-butyl N-[(3-amino-4-fluorophenyl)methyl]carbamate) enhances blood-brain barrier penetration but reduces aqueous solubility .
- SAR Analysis : Ethynyl groups (e.g., tert-butyl N-[(3-ethynyl-4-hydroxyphenyl)methyl]carbamate) increase kinase inhibition potency due to π-stacking interactions .
Data Table :
| Derivative | Modification | Bioactivity Change | Reference |
|---|---|---|---|
| 4-Fluoro substitution | Increased lipophilicity | Enhanced CNS targeting | |
| Ethynyl substitution | π-stacking capability | 2× kinase inhibition potency |
Q. What experimental designs mitigate challenges in scaling up synthesis (e.g., low yields, byproducts)?
- Methodological Answer :
- Flow Chemistry : Continuous flow reactors improve mixing and thermal control, reducing side reactions (e.g., over-alkylation) .
- Green Chemistry : Replace DCM with cyclopentyl methyl ether (CPME) for safer solvent systems .
- DoE Optimization : Use Design of Experiments (DoE) to model variables (e.g., base stoichiometry, solvent polarity) for maximal yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
